

Application Notes and Protocols for Pharmacokinetic Studies of Ropivacaine Using (+/-)-Ropivacaine-d7

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Compound of Interest

Compound Name: (+/-)-Ropivacaine-d7 (propyl-d7)

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Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1][2] It is the pure S-(-)-enantiomer, a characteristic that is associated with reduced cardiotoxic and neurotoxic effects compared to racemic mixtures like bupivacaine.[3] Understanding the pharmacokinetic profile of ropivacaine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of systemic toxicity.[4][5] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ropivacaine, with a specific focus on the use of (+/-)-Ropivacaine-d7 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ropivacaine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 mediating aromatic hydroxylation to 3'-hydroxy-ropivacaine and CYP3A4 responsible for N-dealkylation. The resulting metabolites and a small fraction of unchanged drug are excreted by the kidneys. Pharmacokinetic parameters such as peak plasma concentration (C_{max}), time to reach C_{max} (T_{max}), and elimination half-life (t_{1/2}) can vary depending on the dose, route of administration, and patient-specific factors.

The use of a stable isotope-labeled internal standard, such as (+/-)-Ropivacaine-d7, is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocols

Bioanalytical Method for Ropivacaine Quantification in Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of ropivacaine in human plasma using (+/-)-Ropivacaine-d7 as an internal standard.

a. Materials and Reagents:

- Ropivacaine hydrochloride (Reference Standard)
- (+/-)-Ropivacaine-d7 hydrochloride (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure, 18.2 MΩ·cm)
- Human plasma (from a certified vendor, stored at -80°C)

b. Sample Preparation (Protein Precipitation):

- Thaw plasma samples and calibration standards on ice.
- To 100 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of internal standard working solution (containing (+/-)-Ropivacaine-d7 in acetonitrile).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 95% A
 - 0.5-2.5 min: Linear gradient to 5% A
 - 2.5-3.5 min: Hold at 5% A
 - 3.5-4.0 min: Return to 95% A
 - 4.0-5.0 min: Column re-equilibration at 95% A
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:
 - Ropivacaine: Precursor ion (m/z) 275.2 → Product ion (m/z) 126.2
 - (+/-)-Ropivacaine-d7: Precursor ion (m/z) 282.2 → Product ion (m/z) 133.2

d. Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

- **Linearity:** A calibration curve should be constructed by plotting the peak area ratio of ropivacaine to the internal standard against the nominal concentration of the calibration standards. The curve should demonstrate linearity over the expected concentration range in plasma.
- **Accuracy and Precision:** Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
- **Selectivity:** Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of ropivacaine and the internal standard.
- **Matrix Effect:** Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.
- **Stability:** The stability of ropivacaine in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C .

Data Presentation

The following tables summarize pharmacokinetic parameters of ropivacaine from various studies. Note that the administration routes and doses differ, which significantly impacts the pharmacokinetic outcomes.

Table 1: Pharmacokinetic Parameters of Ropivacaine Following Various Routes of Administration

Administration Route	Dose	Cmax (µg/mL)	Tmax (h)	t1/2 (h)	AUC (µg·h/mL)	Reference
Intravenous Infusion	40 mg	-	-	1.9 ± 0.3	-	
Epidural	150 mg	0.5 - 1.0	0.5 - 1.0	4.2 ± 1.0	-	
Brachial Plexus Block	300 mg	1.8 ± 0.5	1.0 - 2.0	6.1 ± 1.8	-	
Ilioinguinal Block	0.25 mL/kg (7.5 mg/mL)	1.57 ± 0.82	0.75 (0.25-1.0)	-	-	
Interpectoral Nerve Block	150 mg	0.168 ± 0.028	1.3 ± 0.2	19.4 ± 2.8	-	

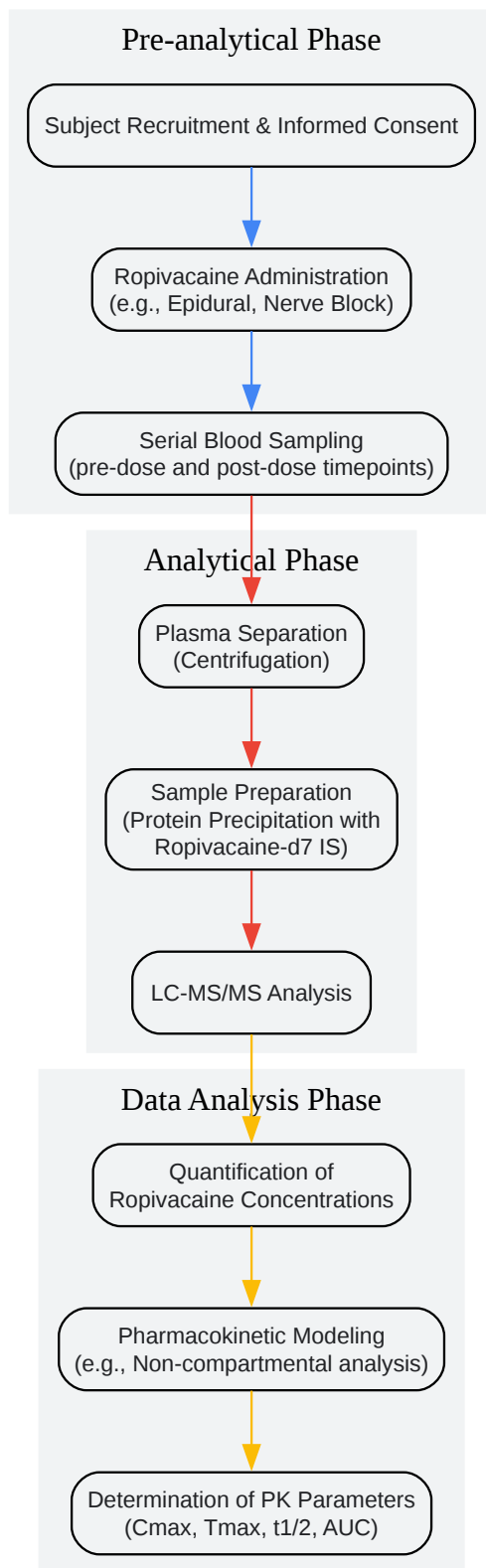
Table 2: LC-MS/MS Method Validation Summary for Ropivacaine Quantification

Validation Parameter	Acceptance Criteria	Typical Performance	Reference
Linearity (r ²)	≥ 0.99	> 0.995	
Accuracy	85-115% (80-120% for LLOQ)	93.6% - 113.7%	
Precision (%CV)	≤ 15% (≤ 20% for LLOQ)	6.2% - 14.7%	
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10	0.5 ng/mL	

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of ropivacaine.

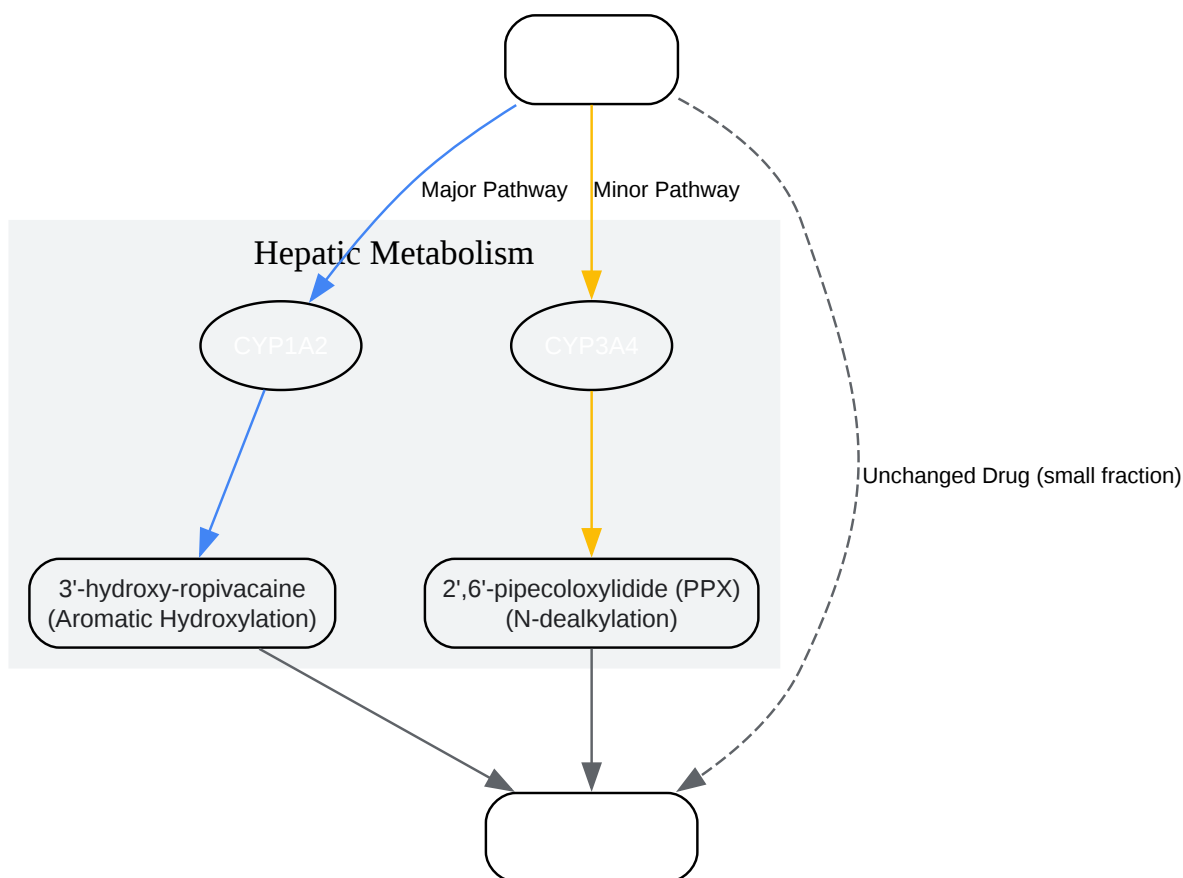


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Caption: Workflow for a Ropivacaine Pharmacokinetic Study.

Metabolic Pathway of Ropivacaine

This diagram shows the primary metabolic pathways of ropivacaine in the liver.



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Caption: Primary Metabolic Pathways of Ropivacaine.

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